1,2,4-Thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]-
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Overview
Description
1,2,4-Thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1,2,4-thiadiazole derivatives typically involves the formation of the thiadiazole ring through cyclization reactions. One common method is the oxidative S-N bond formation of imidoyl thioureas mediated by phenyliodine (III) bis(trifluoroacetate) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,2,4-Thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted thiadiazole derivatives.
Scientific Research Applications
1,2,4-Thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of 1,2,4-thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]- involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,2,4-Thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]- can be compared with other thiadiazole derivatives, such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole: Used in organic semiconductors.
5,6-Difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole: Another compound with applications in materials science.
The uniqueness of 1,2,4-thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]- lies in its specific functional groups, which confer distinct chemical and biological properties, making it suitable for a wide range of applications.
Properties
CAS No. |
848412-46-4 |
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Molecular Formula |
C8H10F2N2S2 |
Molecular Weight |
236.3 g/mol |
IUPAC Name |
5-(6,6-difluorohex-5-enylsulfanyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C8H10F2N2S2/c9-7(10)4-2-1-3-5-13-8-11-6-12-14-8/h4,6H,1-3,5H2 |
InChI Key |
QUJGXIHLNMAOGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSC(=N1)SCCCCC=C(F)F |
Origin of Product |
United States |
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